molecular formula C20H17BrO5 B2997535 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate CAS No. 610757-66-9

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate

Cat. No.: B2997535
CAS No.: 610757-66-9
M. Wt: 417.255
InChI Key: DOIXAWRODIYNOD-UHFFFAOYSA-N
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Description

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery . This particular compound features a bromine atom, an ethoxycarbonyl group, and a methylbenzoate moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of boronic esters as intermediates can also facilitate the synthesis process by protecting sensitive functional groups .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-4-24-20(23)18-12(3)25-16-10-15(21)17(9-14(16)18)26-19(22)13-8-6-5-7-11(13)2/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIXAWRODIYNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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